2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine
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Overview
Description
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine is a fluorinated organic compound. The presence of trifluoromethyl and pyridine groups in its structure makes it an interesting compound for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring into the molecule. One common method is the reaction of 2-methyl-3-pyridinecarboxaldehyde with a trifluoromethylating agent, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The pyridine ring can also play a role in its biological activity by interacting with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine: Similar structure but with the pyridine ring substituted at a different position.
2,2,2-Trifluoro-1-(2-ethyl-pyridin-3-YL)-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine is unique due to the specific positioning of the trifluoromethyl and pyridine groups, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1060806-29-2 |
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Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-6(3-2-4-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
MOXADZZEKYXZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C(F)(F)F)N |
Origin of Product |
United States |
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